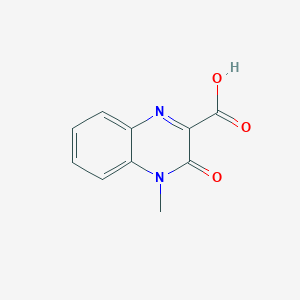

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Vue d'ensemble

Description

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization. One common method includes the reaction of 2-nitroaniline with glyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and subsequent carboxylation .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of MQCA and its derivatives as anticancer agents. A significant investigation involved the synthesis of various quinoxaline derivatives, including MQCA, which were screened for their anticancer activities against several cancer cell lines.

Key Findings:

- In vitro Activity: Compounds derived from MQCA exhibited potent anticancer properties with IC50 values ranging from 0.81 μM to 4.54 μM against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines .

- Mechanism of Action: The most active compounds inhibited the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical targets in cancer therapy .

Dual Inhibition of EGFR and COX-2

MQCA has been identified as a promising candidate for dual inhibition of EGFR and COX-2, two important pathways in cancer progression and inflammation.

Case Study:

A study synthesized several derivatives of MQCA that showed dual inhibitory effects:

- Compounds 4a, 5, 11, and 13 were particularly noted for their strong inhibitory activity against both EGFR and COX-2, suggesting their potential as dual-action anti-inflammatory and anticancer agents .

Structure-Activity Relationship (SAR)

The structure of MQCA allows for various modifications that can enhance its biological activity. Studies have focused on the SAR to identify how different substituents affect its potency.

Observations:

- Substituting electron-withdrawing groups (e.g., Cl) increased anticancer activity, while electron-donating groups decreased it .

Antimicrobial Activity

Quinoxaline derivatives, including MQCA, have shown promise in antimicrobial applications. The broad-spectrum activity against bacteria and fungi positions these compounds as potential candidates for developing new antibiotics.

Neuroprotective Effects

Emerging research suggests that MQCA may also exhibit neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Table 1: Anticancer Activity of MQCA Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| 4a | MCF-7 | 0.81 | High |

| 5 | HepG2 | 0.9 | High |

| 11 | HCT-116 | 2.91 | Moderate |

| 13 | MCF-7 | 0.3 | Very High |

Table 2: Structure Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing (Cl) | Increased potency |

| Electron-donating (OH) | Decreased potency |

Mécanisme D'action

The mechanism by which 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s quinoxaline core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

- Quinoxaline-2-carboxylic acid

- 4-Hydroxy-2-quinolones

- Quinoline derivatives

Comparison: Compared to these similar compounds, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and oxo groups enhances its reactivity and potential for functionalization .

Activité Biologique

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C10H8N2O3, and it features a quinoxaline core structure, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 18559-42-7 |

| Density | 1.42 g/cm³ |

| Boiling Point | 412 °C at 760 mmHg |

| Flash Point | 202.9 °C |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's quinoxaline core allows for effective binding to these targets, which can modulate their activity and lead to various biological effects. Notably, it has been studied for its potential as a dual inhibitor of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are crucial in inflammatory processes and cancer progression .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been synthesized into various derivatives that demonstrate significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A431 (epidermoid carcinoma). For instance, compounds derived from this acid have been reported to inhibit EGFR, leading to reduced cancer cell proliferation .

Case Studies

- Dual Inhibition Study : A study synthesized novel quinoxaline derivatives from this compound and evaluated their in vitro activities against COX-2 and EGFR. Compounds such as 4a, 5, and 11 were identified as promising candidates due to their potent inhibitory effects on these enzymes .

- Antiproliferative Activity : In another study, derivatives of the compound exhibited significant antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions. The structural modifications enhanced their efficacy compared to the parent compound .

Propriétés

IUPAC Name |

4-methyl-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METOOALWGDACGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512555 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18559-42-7 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.